molecular formula C11H11F2NO2 B12234177 N-(2,3-difluorophenyl)oxolane-2-carboxamide

N-(2,3-difluorophenyl)oxolane-2-carboxamide

Cat. No.: B12234177
M. Wt: 227.21 g/mol
InChI Key: IFRNHBFFLMBYIC-UHFFFAOYSA-N
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Description

N-(2,3-difluorophenyl)oxolane-2-carboxamide is a chemical compound with the molecular formula C11H11F2NO2 It is characterized by the presence of a difluorophenyl group attached to an oxolane ring via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-difluorophenyl)oxolane-2-carboxamide typically involves the condensation reaction of 2,3-difluoroaniline with oxolane-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent such as dichloromethane and are conducted at room temperature to ensure high yield and purity .

Industrial Production Methods

For industrial-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial in industrial settings to produce this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-difluorophenyl)oxolane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,3-difluorophenyl)oxolane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2,3-difluorophenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)oxolane-2-carboxamide
  • N-(3,4-difluorophenyl)oxolane-2-carboxamide
  • N-(2,3-dichlorophenyl)oxolane-2-carboxamide

Uniqueness

N-(2,3-difluorophenyl)oxolane-2-carboxamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the oxolane ring also contributes to its distinct properties compared to other similar compounds .

Properties

Molecular Formula

C11H11F2NO2

Molecular Weight

227.21 g/mol

IUPAC Name

N-(2,3-difluorophenyl)oxolane-2-carboxamide

InChI

InChI=1S/C11H11F2NO2/c12-7-3-1-4-8(10(7)13)14-11(15)9-5-2-6-16-9/h1,3-4,9H,2,5-6H2,(H,14,15)

InChI Key

IFRNHBFFLMBYIC-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)NC2=C(C(=CC=C2)F)F

Origin of Product

United States

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